(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide
Descripción
This compound is a decahydroisoquinoline derivative featuring a carbobenzyloxy (Cbz) protective group and a 2-hydroxy-1,1-dimethylethyl (tert-butyl alcohol-derived) substituent. Its molecular formula is C₁₈H₂₃NO₄, with a molecular weight of 317.38 g/mol (). The stereochemistry (3S,4aS,8aS) ensures a rigid bicyclic framework, while the Cbz group enhances solubility and modulates reactivity in synthetic applications, such as peptide coupling or protease inhibitor synthesis ().
Propiedades
IUPAC Name |
benzyl (3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-22(2,15-25)23-20(26)19-12-17-10-6-7-11-18(17)13-24(19)21(27)28-14-16-8-4-3-5-9-16/h3-5,8-9,17-19,25H,6-7,10-15H2,1-2H3,(H,23,26)/t17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOZSXWYEUSEFS-OTWHNJEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CC2CCCCC2CN1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652504 | |
| Record name | Benzyl (3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]octahydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213135-53-6 | |
| Record name | Benzyl (3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]octahydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Action Environment
Environmental factors play a crucial role:
- The compound’s stability and reactivity depend on pH. At physiological pH, hydrolysis or other transformations may occur. Heat, light, and humidity affect stability. Interactions with other drugs or food can impact efficacy.
Remember, this compound’s intricate dance within our biological systems remains an ongoing scientific pursuit. 🌱🔬
Actividad Biológica
(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a decahydroisoquinoline framework with a carbobenzyloxy group and a tert-butyl substituent. Its molecular formula is with a molecular weight of 373.50 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.50 g/mol |
| CAS Number | 159989-64-7 |
Pharmacological Effects
Research indicates that isoquinoline derivatives like (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that isoquinoline derivatives can inhibit cell proliferation in cancer cell lines by modulating specific signaling pathways. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
- Opioid Receptor Modulation : The compound may interact with opioid receptors, particularly the kappa (κ) receptor. Research on related compounds has demonstrated their ability to act as antagonists at these receptors, which could have implications for pain management and addiction treatment .
- Neuroprotective Effects : Some isoquinoline derivatives have demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases .
The mechanism of action for (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide involves interactions with various molecular targets:
- Receptor Binding : The compound can bind to specific receptors such as opioid receptors and possibly others involved in neurotransmission and pain modulation. This binding can lead to downstream effects that alter cellular signaling pathways .
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways. For example, inhibition of certain kinases may lead to reduced cell proliferation in cancer cells .
Case Studies
Several studies have explored the biological activity of isoquinoline derivatives:
- In Vitro Studies on Cancer Cell Lines : A study demonstrated that isoquinoline derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. The results indicated that these compounds could serve as lead structures for developing new anticancer agents .
- Opioid Receptor Antagonism : Research focused on the synthesis of analogues revealed that certain derivatives exhibited high selectivity for κ-opioid receptors with subnanomolar potency. These findings suggest potential applications in pain management and addiction therapies .
Aplicaciones Científicas De Investigación
Pharmacological Applications
- Antiviral Activity :
-
Receptor Antagonism :
- Studies on structural derivatives have shown that compounds similar to (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide may act as receptor antagonists. This property could be leveraged in developing treatments for inflammatory conditions by blocking leukotriene B4 receptors .
- Neuroprotective Effects :
Synthetic Pathways
The synthesis of (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide involves multi-step organic reactions that include:
- Carbobenzyloxy Protection : The introduction of a carbobenzyloxy group enhances the stability and solubility of the compound.
- Isoquinoline Framework Construction : Utilizing various reagents to construct the isoquinoline backbone is crucial for maintaining the biological activity of the compound.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that compounds related to (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide showed significant inhibition of HIV replication in vitro. The IC50 values indicated potent activity at low concentrations, suggesting its potential as a therapeutic agent in HIV treatment protocols .
Case Study 2: Anti-inflammatory Properties
Research involving receptor antagonism revealed that certain derivatives could effectively inhibit leukotriene B4-induced inflammatory responses in human neutrophils. This finding supports the hypothesis that these compounds could be developed into anti-inflammatory medications .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
a. (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide (CAS 136522-17-3)
- Molecular Formula : C₂₄H₃₉N₃O₂
- Molecular Weight : 401.58 g/mol
- Key Features: Replaces the Cbz group with a tert-butyl carboxamide. Purity: >95% (HPLC), stored at +4°C ().
b. (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]decahydroisoquinoline-3-carboxylic Acid
- Molecular Formula : C₂₀H₃₀N₂O₃
- Molecular Weight : 346.47 g/mol
- Key Features: Carboxylic acid replaces the carboxamide group, altering ionization and solubility (pKa ~3.96) (). Retains the 3-amino-2-hydroxybutyl side chain, critical for biological interactions ().
c. (3S,4aS,8aS)-N-(tert-butyl)-2-[(2S,3S)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylthio)butyl]perhydroisoquinoline-3-carboxamide
Key Research Findings
- Synthetic Utility: The Cbz group in the target compound facilitates selective deprotection under hydrogenolysis, critical for iterative synthesis of HIV protease inhibitors like saquinavir ().
- Solubility and Reactivity :
- Biological Activity: Compounds with amino-hydroxybutyl side chains (e.g., CAS 136522-17-3) mimic natural peptide substrates, inhibiting proteases via transition-state analog mechanisms (). Tert-butyl groups improve metabolic stability but reduce aqueous solubility ( vs. 11).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
